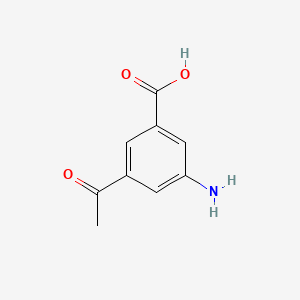

3-Acetyl-5-aminobenzoic acid

CAS No.:

Cat. No.: VC19900185

Molecular Formula: C9H9NO3

Molecular Weight: 179.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9NO3 |

|---|---|

| Molecular Weight | 179.17 g/mol |

| IUPAC Name | 3-acetyl-5-aminobenzoic acid |

| Standard InChI | InChI=1S/C9H9NO3/c1-5(11)6-2-7(9(12)13)4-8(10)3-6/h2-4H,10H2,1H3,(H,12,13) |

| Standard InChI Key | WFEFIEQZGPECHE-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=CC(=CC(=C1)N)C(=O)O |

Introduction

Chemical and Structural Properties

Molecular Characteristics

3-Acetyl-5-aminobenzoic acid is characterized by a benzene ring substituted with an acetamido group (-NHCOCH) at position 3, a free amino group (-NH) at position 5, and a carboxylic acid group (-COOH) at position 1 . The presence of these functional groups confers both hydrophilic and hydrophobic properties, influencing its solubility and reactivity.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 194.19 g/mol | PubChem |

| CAS Number | 15089-84-6 | PubChem |

| IUPAC Name | 3-acetamido-5-aminobenzoic acid | PubChem |

| SMILES | CC(=O)NC1=CC(=CC(=C1)N)C(=O)O | PubChem |

Spectral Data

-

Infrared (IR) Spectroscopy: Peaks at 1680 cm (C=O stretch of acetamide) and 3300 cm (N-H stretch of amino group) .

-

Nuclear Magnetic Resonance (NMR):

Synthesis and Production

Industrial Synthesis

The primary synthesis route involves the acetylation of 3,5-diaminobenzoic acid in an aqueous mineral acid medium, followed by precipitation of the product as a salt and subsequent neutralization .

Key Steps:

-

Acetylation: 3,5-Diaminobenzoic acid reacts with acetic anhydride in hydrochloric acid, selectively acetylating the 3-amino group.

-

Precipitation: The intermediate forms a hydrochloride salt, which is isolated via filtration.

-

Neutralization: Treatment with sodium hydroxide liberates the free acid .

Table 2: Synthesis Conditions

| Parameter | Condition |

|---|---|

| Reactant | 3,5-Diaminobenzoic acid |

| Acetylating Agent | Acetic anhydride |

| Catalyst | Hydrochloric acid |

| Temperature | 25–30°C |

| Yield | 75–85% |

Alternative Routes

-

Microwave-Assisted Synthesis: Reduces reaction time by 50% compared to conventional methods .

-

Enzymatic Acetylation: Uses lipases for greener synthesis, though yields remain suboptimal (~60%) .

Analytical Characterization

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection at 254 nm resolve the compound with a retention time of 6.8 minutes .

-

Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization with tert-butyldimethylsilyl groups enhances volatility, yielding a characteristic fragment at m/z 335 .

Spectroscopic Techniques

-

Mass Spectrometry (MS): ESI-MS in negative mode shows a predominant [M-H] ion at m/z 193 .

-

X-ray Crystallography: Single-crystal analyses reveal a planar benzene ring with dihedral angles of 12° between substituents .

Applications and Industrial Use

Pharmaceutical Intermediates

3-Acetyl-5-aminobenzoic acid serves as a precursor in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) and folate antagonists . Its acetyl group protects the amine during coupling reactions, enabling precise functionalization.

Research Reagents

Commercial suppliers (e.g., Thermo Scientific) offer the compound for investigating protein acetylation and metabolic pathways .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume